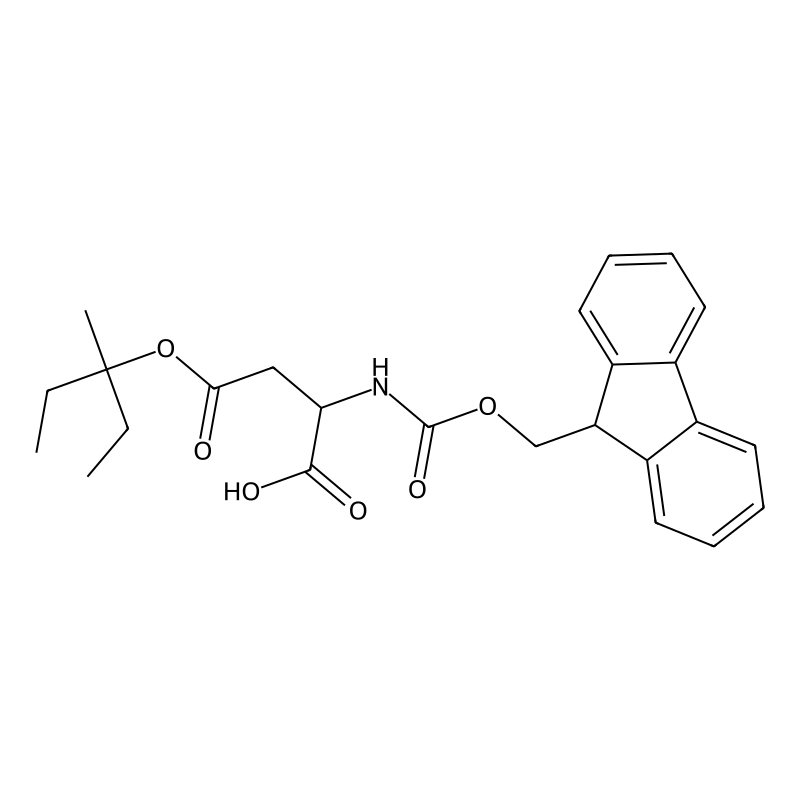Fmoc-D-Asp(OMpe)-OH

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Fmoc-D-Asp(OMpe)-OH, also known as Fmoc-D-aspartic acid with a methoxyphenyl ethyl (OMpe) side chain protecting group, is a specialized amino acid derivative used primarily in peptide synthesis. This compound features a bulky protecting group that effectively suppresses side reactions, particularly the formation of aspartimide, which can complicate peptide synthesis processes. The chemical formula for Fmoc-D-Asp(OMpe)-OH is , and it has a molecular weight of approximately 439.20 g/mol .
Fmoc-D-Asp(OMpe)-OH itself doesn't have a specific mechanism of action. Its primary function is as a reactant in the process of SPPS. The resulting peptides are the molecules with specific mechanisms of action depending on their amino acid sequence and structure.
Fmoc-D-Asp(OMpe)-OH may possess some of the following hazards common to organic compounds:
Fmoc-D-Asp(OMpe)-OH is a chemical building block used in a technique called Solid Phase Peptide Synthesis (SPPS) for the creation of peptides. Peptides are small chains of amino acids that play essential roles in biological functions. SPPS is a powerful method for scientists to synthesize specific peptides for research purposes [, ].
Fmoc-D-Asp(OMpe)-OH and Aspartimide Formation
Fmoc-D-Asp(OMpe)-OH is a derivative of the amino acid D-Aspartic Acid. The "OMpe" portion refers to a specific protecting group attached to the side chain of the amino acid. This protecting group is crucial during SPPS because it helps prevent a side reaction called aspartimide formation [, ].
Aspartimide formation is an unwanted reaction that can occur during SPPS when using Fmoc chemistry, which is a common approach in peptide synthesis. This reaction can lead to the formation of undesired cyclic structures in the final peptide product [].
- Peptide Bond Formation: It can react with other amino acids to form peptide bonds through standard coupling methods, such as using carbodiimides or other coupling agents.
- Deprotection: The Fmoc group can be removed under basic conditions (e.g., using piperidine), allowing for further functionalization or coupling to other amino acids.
- Side Chain Modifications: The methoxyphenyl ethyl group can be selectively removed or modified to introduce different functionalities post-synthesis.
While specific biological activity data for Fmoc-D-Asp(OMpe)-OH itself may be limited, derivatives of aspartic acid are known to play significant roles in various biological processes. Aspartic acid is involved in neurotransmission and is a precursor for several important biomolecules. The unique properties of Fmoc-D-Asp(OMpe)-OH make it valuable for studying the structure-function relationships in peptides and proteins.
The synthesis of Fmoc-D-Asp(OMpe)-OH typically involves:
- Starting Materials: Utilizing D-aspartic acid as the base structure.
- Protection of the Amino Group: The Fmoc group is introduced through a reaction with Fmoc chloride.
- Side Chain Protection: The methoxyphenyl ethyl group is added through a suitable coupling reaction, often involving activating agents to facilitate the formation of the ester bond.
- Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels suitable for research applications .
Fmoc-D-Asp(OMpe)-OH is primarily used in:
- Peptide Synthesis: It serves as a building block in solid-phase peptide synthesis, where its unique properties help mitigate common side reactions.
- Research and Development: It is utilized in the design of peptides for pharmaceutical research, particularly those targeting neurological functions due to the role of aspartic acid in neurotransmission.
- Chemical Biology: Researchers use this compound to explore protein interactions and structure-function relationships.
Studies involving Fmoc-D-Asp(OMpe)-OH often focus on its interactions with other amino acids and peptides during synthesis. Its bulky protecting group minimizes side reactions, allowing for cleaner coupling reactions and higher yields in peptide synthesis. Additionally, interaction studies may explore how modifications to the side chain affect biological activity and stability .
Several compounds share structural similarities with Fmoc-D-Asp(OMpe)-OH, each with unique properties:
Each of these compounds offers distinct advantages depending on the specific requirements of peptide synthesis or biological investigation.








